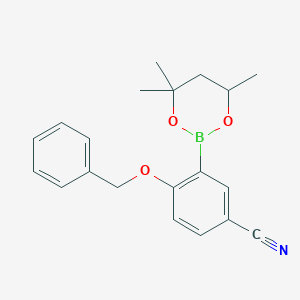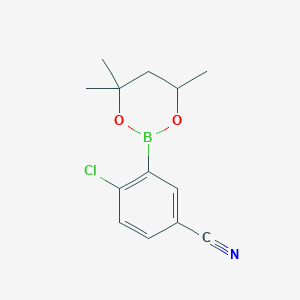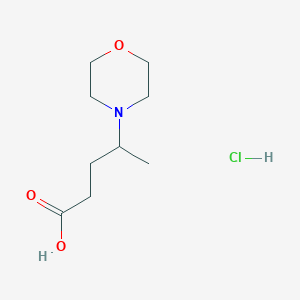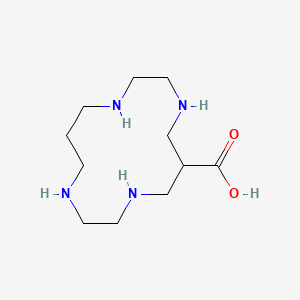
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, also known as 5-Bromo-2-benzoic acid, is an organic compound that is used in scientific experiments for a variety of purposes. It is a brominated carboxylic acid that is used in many research applications in the scientific community. The acid is synthesized through a variety of methods, including the use of catalysts and reagents. It is a versatile compound that can be used in a variety of experiments and studies.
作用机制
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid acts as a potent inhibitor of enzymes and other proteins. It binds to the active site of the target protein and blocks the activity of the enzyme or protein. This inhibition is due to the bromine atom of the compound which forms a covalent bond with the target protein. This covalent bond is strong and is not easily broken, making the inhibition of the target protein highly effective.
Biochemical and Physiological Effects
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid has a variety of biochemical and physiological effects. It is a potent inhibitor of enzymes, proteins, and other biochemical targets. It is also a potent inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It also has an effect on the metabolism of drugs, as it is a potent inhibitor of drug metabolizing enzymes.
实验室实验的优点和局限性
The advantages of using 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid in lab experiments is that it is a potent inhibitor of enzymes, proteins, and other biochemical targets. It is also a potent inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It is also a potent inhibitor of drug metabolizing enzymes. The limitations of using 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid in lab experiments is that it is a brominated compound, which can be toxic if handled improperly. It can also be difficult to synthesize and can be expensive to obtain.
未来方向
For 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid research include further investigation into its potential as an inhibitor of enzymes, proteins, and other biochemical targets. It could also be studied for its potential as an inhibitor of signal transduction pathways, gene expression, and protein-protein interactions. It could also be studied for its potential to affect drug metabolism. Additionally, it could be studied for its potential to interact with other compounds and molecules. Finally, it could be studied for its potential to be used in a variety of applications, such as drug discovery and development, and disease diagnostics.
合成方法
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid is synthesized through a variety of methods. One method involves the use of a catalyst such as palladium on carbon. This method involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoic acid with bromine in a solvent such as dichloromethane or acetonitrile. This reaction is catalyzed by palladium on carbon which results in the formation of 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid. Another method involves the use of a reagent such as N-bromosuccinimide. This method involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoic acid with N-bromosuccinimide in a solvent such as dichloromethane or acetonitrile. This reaction results in the formation of 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid.
科学研究应用
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acidnzoic acid is used in a variety of scientific research applications. It is used in the study of enzyme inhibition, as it is a potent inhibitor of enzymes. It is also used in the study of drug metabolism, as it is a potent inhibitor of drug metabolizing enzymes. It is also used in the study of signal transduction, as it is a potent inhibitor of signal transduction pathways. It is also used in the study of gene expression, as it is a potent inhibitor of gene expression. It is also used in the study of protein-protein interactions, as it is a potent inhibitor of protein-protein interactions.
属性
IUPAC Name |
5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-8-7-13(2,3)19-14(18-8)11-5-4-9(15)6-10(11)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXCJRCMIYOOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)











